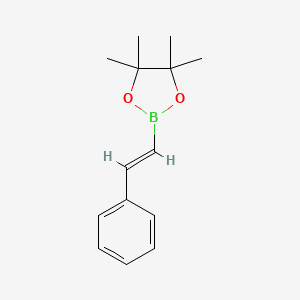

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

Vue d'ensemble

Description

Synthesis Analysis

This involves studying how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

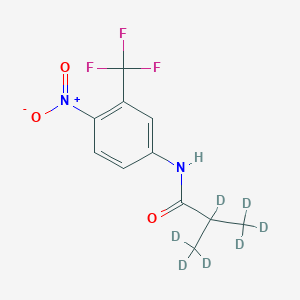

Fluorescence Probes for Hydrogen Peroxide Detection

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane and its derivatives have been utilized in the synthesis of boronate ester fluorescence probes. These probes are specifically designed for detecting hydrogen peroxide (H_2O_2), demonstrating varied fluorescence responses based on their molecular structures. This application is crucial for biochemical studies involving H_2O_2, a significant reactive oxygen species in biological systems (Lampard et al., 2018).

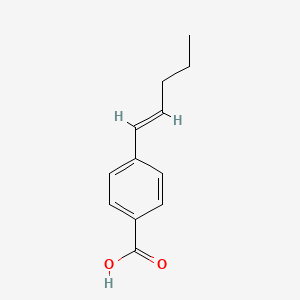

Synthesis of 1‐Substituted (E)‐Buta‐1,3‐Dienes

The compound serves as a building block in the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes. Through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, it acts as a vinyl building block, showcasing high chemoselectivity. This synthesis pathway is significant in organic chemistry and material science for creating specialized organic compounds (Szudkowska‐Fratczak et al., 2014).

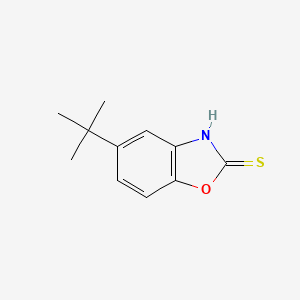

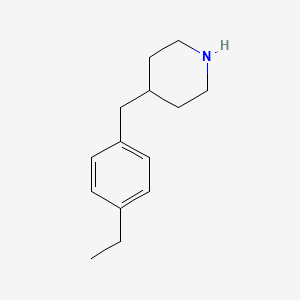

Inhibitory Activity Against Serine Proteases

Derivatives of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane have been synthesized and evaluated for their inhibitory activity against serine proteases, including thrombin. These compounds, particularly ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, are potential candidates for therapeutic applications in conditions involving serine proteases (Spencer et al., 2002).

Development of Silicon-Based Drugs and Odorants

This compound has been used in the development of new building blocks for synthesizing biologically active silicon-based drugs and odorants. An example includes its application in the synthesis of disila-bexarotene, a retinoid agonist, demonstrating the compound's utility in pharmaceutical and fragrance industries (Büttner et al., 2007).

Synthesis of Deeply Colored Polymers

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane has been used in the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers are deeply colored and display desirable solubility and molecular weight properties, making them useful in materials science for applications like organic electronics and coatings (Welterlich et al., 2012).

Synthesis of Siloxane Nanogels

In materials science, particularly nanotechnology, the compound has been employed in the synthesis of siloxane nanogels containing phenyl borate functional groups. This application highlights its versatility in creating advanced materials with specific functional properties (Milenin et al., 2020).

Preparation in Continuous Flow Processes

The compound has also been synthesized through continuous flow processes, showcasing its scalable production potential. This process addresses issues related to aqueous workup and batch processes, making it suitable for large-scale industrial applications (Fandrick et al., 2012).

Synthesis of Stilbenes and Polyenes

It has been used in the synthesis of pinacolylboronate-substituted stilbenes, leading to potential applications in the synthesis of conjugated polyenes for new materials in technologies like liquid crystal displays (LCDs). This synthesis is also being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Chemical Reactivity Studies

The compound has been studied for its structural and chemical properties, contributing to a deeper understanding of its reactivity and stability. Such studies are fundamental in the field of organic chemistry, aiding in the design of more effective synthetic routes and compounds (Sopková-de Oliveira Santos et al., 2003).

Electrochemical Properties in Organoboron Compounds

Electrochemical analyses of derivatives have revealed significant insights into the β-effect of organoborate, a crucial aspect in understanding the electrochemical behavior of such compounds. This research has implications for the development of new materials and technologies in electrochemistry (Tanigawa et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAINKADEARZLZ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83947-56-2, 78782-27-1 | |

| Record name | (E)-2-Phenylethylene-1-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-b-Styrylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane used in the synthesis of siloxane nanogels?

A1: (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (St-BPin) is a key reagent in functionalizing siloxane nanogels. The process starts with the condensation of methyltriethoxysilane in acetic acid, creating the base siloxane nanogel structure. St-BPin is then introduced, and through a hydrosilylation reaction, it incorporates phenylboronic functional groups into the nanogel []. This functionalization is confirmed through various analytical techniques like NMR and IR spectroscopy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)